

# An In-Depth Technical Guide to Spinacine (CAS Number: 59981-63-4)

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Spinacine**, with the CAS number 59981-63-4, is a naturally occurring heterocyclic amino acid. Its chemical name is L-4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid.[1] Found in sources such as spinach (Spinacia oleracea) and Panax ginseng, **Spinacine** has garnered interest in the scientific community for its biological activities, particularly its role as an inhibitor of γ-aminobutyric acid (GABA) uptake.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activity, and analytical methods related to **Spinacine**, intended for researchers and professionals in drug development and proteomics.

## **Chemical and Physical Properties**

**Spinacine** is a small molecule with a defined chemical structure and distinct physical properties. A summary of its key identifiers and properties is provided in the table below.



Property	Value	Reference
CAS Number	59981-63-4	[1]
IUPAC Name	(6S)-4,5,6,7-tetrahydro-1H- imidazo[4,5-c]pyridine-6- carboxylic acid	[3][4]
Molecular Formula	C7H9N3O2	[1]
Molecular Weight	167.17 g/mol	[1][3]
Canonical SMILES	C1INVALID-LINKC(=O)O	[3]
InChI Key	YCFJXOFFQLPCHD- YFKPBYRVSA-N	[3][4]
Appearance	Solid (form may vary)	
Solubility	Information not widely available, likely soluble in aqueous solutions.	_
Melting Point	Not available.	[5]
Boiling Point	Not available.	[5]

## **Synthesis**

The synthesis of **Spinacine** and its derivatives can be achieved through various organic chemistry routes. A prominent method is the Pictet-Spengler reaction.[3] This reaction involves the condensation of a  $\beta$ -arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline or, in the case of **Spinacine**'s precursor, a tetrahydro- $\beta$ -carboline ring system.

### **General Pictet-Spengler Reaction Workflow**

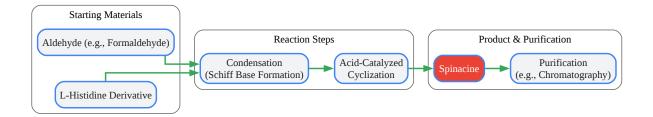
The synthesis of **Spinacine** via the Pictet-Spengler reaction generally follows these steps:

• Starting Materials: The reaction typically starts with L-histidine or a derivative thereof.



- Condensation: The amino group of the histidine derivative reacts with an aldehyde (e.g., formaldehyde) to form a Schiff base.
- Cyclization: Under acidic conditions, the imidazole ring of the histidine moiety attacks the imine carbon, leading to the formation of the tetrahydropyridine ring.
- Purification: The final product, Spinacine, is then purified using standard chromatographic techniques.

Below is a conceptual workflow of the Pictet-Spengler reaction for the synthesis of **Spinacine**.



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Pictet-Spengler Synthesis of **Spinacine** Workflow.

## **Biological Activity and Mechanism of Action**

The primary reported biological activity of **Spinacine** is the inhibition of GABA uptake.[2] GABA is the main inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by GABA transporters (GATs). By inhibiting these transporters, **Spinacine** can increase the extracellular concentration of GABA, thereby potentiating GABAergic neurotransmission.

### **Interaction with GABA Transporters**

There are four main subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. While the specific inhibitory profile of **Spinacine** against each of these subtypes is not extensively



detailed in the available literature, its action as a GABA uptake inhibitor suggests an interaction with one or more of these transporter proteins.

## Downstream Signaling Pathway of GABA Uptake Inhibition

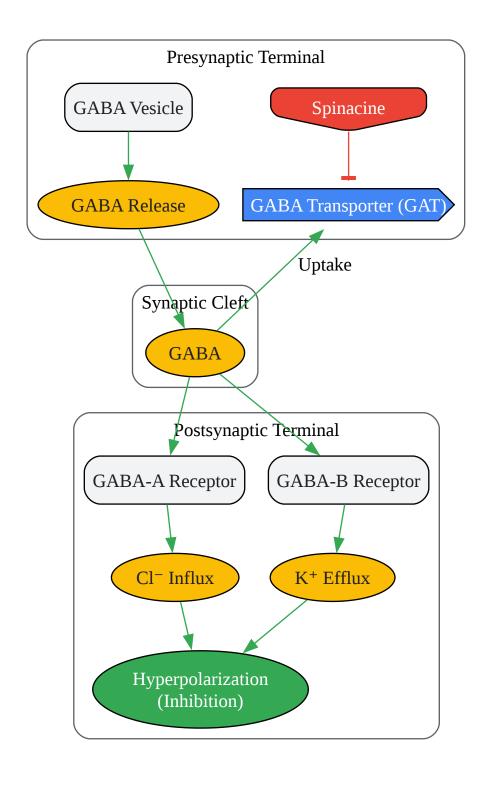
The inhibition of GABA reuptake by **Spinacine** leads to an accumulation of GABA in the synaptic cleft. This elevated GABA concentration enhances the activation of postsynaptic GABA receptors (GABA-A and GABA-B receptors), resulting in prolonged inhibitory postsynaptic potentials (IPSPs). This mechanism is central to the physiological effects of many anticonvulsant and anxiolytic drugs.

The signaling pathway initiated by GABA receptor activation is well-characterized:

- GABA-A Receptors: These are ligand-gated ion channels. Upon GABA binding, they open and allow the influx of chloride ions (Cl<sup>-</sup>) into the postsynaptic neuron. This influx hyperpolarizes the neuron, making it less likely to fire an action potential.
- GABA-B Receptors: These are G-protein coupled receptors. Their activation leads to the opening of potassium channels (K+), causing an efflux of K+ and hyperpolarization. They also inhibit adenylyl cyclase and reduce calcium influx (Ca<sup>2+</sup>) at the presynaptic terminal, which further suppresses neurotransmitter release.

The following diagram illustrates the general signaling pathway affected by the inhibition of GABA uptake.





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Mechanism of Action of **Spinacine** via GABA Uptake Inhibition.

## Experimental Protocols In Vitro GABA Uptake Inhibition Assay



This protocol provides a general framework for assessing the inhibitory effect of **Spinacine** on GABA uptake in a cellular or synaptosomal model.

Objective: To determine the IC<sub>50</sub> value of **Spinacine** for the inhibition of GABA uptake.

#### Materials:

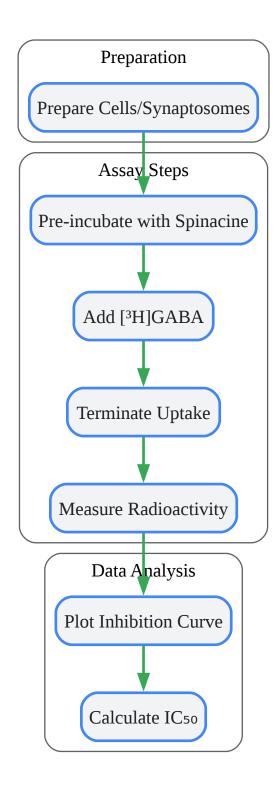
- Cell line expressing a specific GABA transporter (e.g., HEK293-GAT1) or synaptosomes prepared from brain tissue.
- Spinacine stock solution.
- Radiolabeled GABA (e.g., [3H]GABA).
- Assay buffer (e.g., Krebs-Ringer-HEPES).
- Scintillation cocktail and a scintillation counter.
- Known GABA uptake inhibitor as a positive control (e.g., Tiagabine).

#### Procedure:

- Cell/Synaptosome Preparation: Culture and prepare the cells or synaptosomes according to standard protocols.
- Incubation: Pre-incubate the cells/synaptosomes with varying concentrations of **Spinacine** (or control compounds) for a defined period (e.g., 10-20 minutes) at 37°C.
- Initiation of Uptake: Add a fixed concentration of [3H]GABA to initiate the uptake reaction.
- Termination of Uptake: After a short incubation period (e.g., 1-5 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold assay buffer.
- Lysis and Scintillation Counting: Lyse the cells/synaptosomes and measure the amount of incorporated radioactivity using a scintillation counter.
- Data Analysis: Plot the percentage of inhibition of GABA uptake against the logarithm of
   Spinacine concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.



The following diagram outlines the workflow for a typical in vitro GABA uptake inhibition assay.



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